
N-(5-methylisoxazol-3-yl)-4-tosylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-methylisoxazol-3-yl)-4-tosylbutanamide” is a chemical compound that has been studied for its potential applications in various fields . The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Three distinct forms of N1,N3-bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of this compound, such as acidity and basicity, can be inferred from studies on similar compounds.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Isoxazole derivatives, including those similar to N-(5-methylisoxazol-3-yl)-4-tosylbutanamide, are synthesized and analyzed for their complex structures and potential applications in various scientific fields. For instance, the study by Çelik et al. (2007) focused on the synthesis and crystallographic structure studies of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, providing insights into the molecular arrangements and potential reactivity of such compounds (Çelik, Ulusoy, Taş, & İde, 2007).
Antibacterial and Antimicrobial Activities
Several studies have explored the antibacterial and antimicrobial properties of isoxazole derivatives. Kakkerla, Vaddiraju, & Merugu (2016) synthesized a series of isoxazolyl Schiff's bases from N-(5-methyl-3-isoxazolyl)-3oxobutanamide and investigated their antibacterial activity, revealing that some compounds showed significant activity against various bacterial strains (Kakkerla, Vaddiraju, & Merugu, 2016). This suggests the potential use of similar compounds in developing new antibacterial agents.
Biodegradation and Environmental Applications
The biodegradation of sulfamethoxazole, a compound structurally related to this compound, highlights the environmental implications of these substances. Mulla et al. (2018) investigated the degradation of sulfamethoxazole by bacteria from different origins, identifying by-products and enzymes involved in the degradation process, which could inform the environmental management of such compounds (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).
Mécanisme D'action
Orientations Futures
Future research could focus on further exploring the potential applications of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide in various fields. The flexibility of the central carbon in molecule 1 allows a flexible adaptation that leads to the three forms . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-5-7-13(8-6-11)22(19,20)9-3-4-15(18)16-14-10-12(2)21-17-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEYSXXUBCIBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
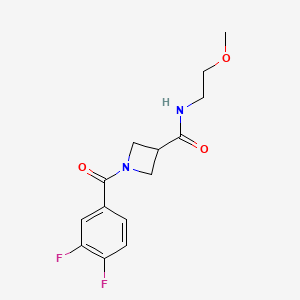
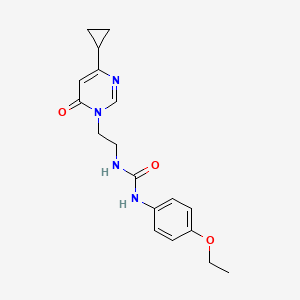
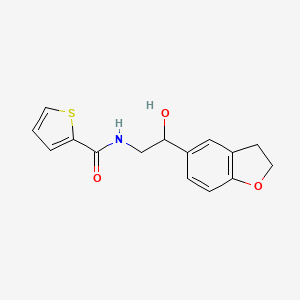


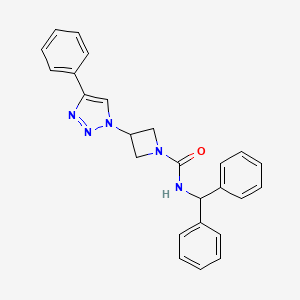
![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)
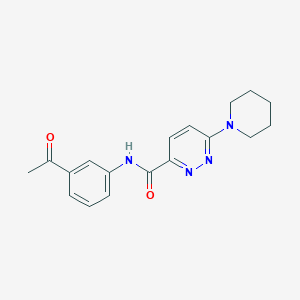
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2809074.png)

![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)
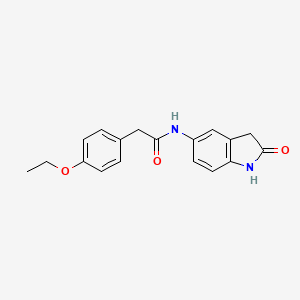
![1-(2-Cyanoethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2809080.png)
![Methyl 4-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate](/img/structure/B2809081.png)
